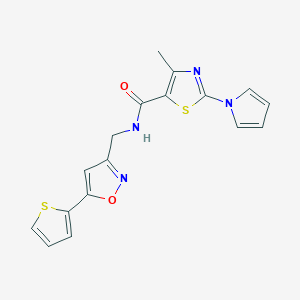
4-methyl-2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14N4O2S2 and its molecular weight is 370.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-methyl-2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple heterocycles, which may interact with various biological targets, making it a candidate for pharmacological studies.
The molecular formula of this compound is C17H14N4O2S2 with a molecular weight of 370.5 g/mol. Its structure includes a thiazole ring, a pyrrole moiety, and an isoxazole derivative, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4O2S2 |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 1207029-29-5 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole and pyrrole have shown effectiveness against various cancer cell lines, including lung (H460), colon (HT-29), and liver (SMMC-7721) cancers . The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antimicrobial effects. In vitro studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 3.91 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli strains .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives, where compounds structurally related to the target compound demonstrated potent antileukemic activity in vivo against P388 lymphocytic leukemia models . The bioassays indicated that the presence of specific substituents on the thiazole ring significantly influenced their biological efficacy.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways by modulating the expression of anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and cell death.
Propriétés
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-11-15(25-17(19-11)21-6-2-3-7-21)16(22)18-10-12-9-13(23-20-12)14-5-4-8-24-14/h2-9H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZFFKBGPHHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














